
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methyl group at the 6th position, a nitro group at the 3rd position, and a 2-oxo-1H group at the 2nd position. The 4th position of the pyridine ring is attached to a propanoate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the 2-oxo-1H group could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group, in particular, is a reactive functional group that could undergo various chemical reactions .科学的研究の応用
Nonlinear Optics and Material Design
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate, through its molecular complexes, plays a role in the field of nonlinear optics (NLO). The research by Muthuraman et al. (2001) explored molecular complexes formed between various compounds, including a 4-substituted pyridine-1-oxide, for designing new materials exhibiting quadratic NLO behavior. These complexes were found to exhibit second harmonic generation (SHG) activity, indicating their potential application in NLO and material design (Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001).
Organic Synthesis and Catalysis
The compound's derivatives are used in organic synthesis and catalysis. Singh et al. (2013) demonstrated the use of a related pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This method synthesized various γ-nitro carbonyl compounds with high yield and stereoselectivity, indicating the importance of these derivatives in stereoselective organic synthesis (Singh et al., 2013).
Pharmaceutical Synthesis
The synthesis of pharmaceuticals also utilizes derivatives of this compound. Huansheng (2013) described the synthesis of Dabigatran Etexilate, a notable anticoagulant, where a reaction involving a similar compound was a key step. This highlights the compound's relevance in the synthesis of complex pharmaceuticals (Cheng Huansheng, 2013).
Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of this compound are involved in synthesizing various heterocyclic structures. Mironiuk-Puchalska et al. (2008) investigated the synthesis of N-hydroxypyrrolidin-2-one derivatives, involving reactions with similar compounds. This research demonstrates the application of these derivatives in developing novel heterocyclic compounds, which are crucial in many areas of chemistry and pharmacology (Ewa Mironiuk-Puchalska, E. Kołaczkowska, W. Sas, 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-3-7(12)16-6-4-5(2)10-9(13)8(6)11(14)15/h4H,3H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUNTYXIJSKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)
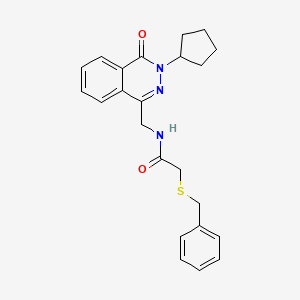
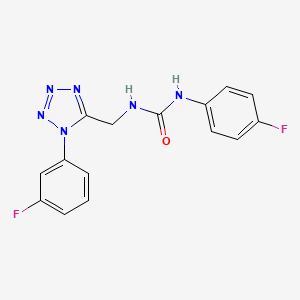
![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)
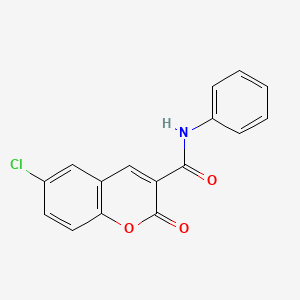

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
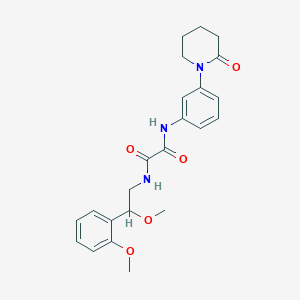

methanone](/img/structure/B2557921.png)
![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)
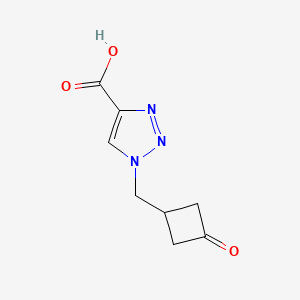
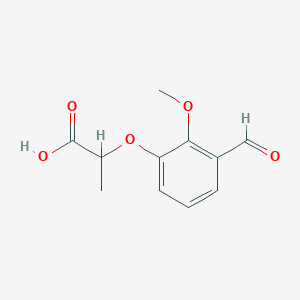
![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
